Brandioside
Overview
Description
. This compound belongs to the class of phenylpropanoids, which are known for their diverse biological activities. Brandioside has a molecular formula of C37H48O20 and a molecular weight of 812.77 g/mol .
Mechanism of Action
Target of Action
Brandioside is a natural phenylpropanoid glycoside from Brandisia hancei
Biochemical Pathways
Phenylpropanoid glycosides, the class of compounds to which this compound belongs, are known to participate in various biological functions such as defense against UV-B radiation and pathogen infection, nodulation, and pollen fertility . .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This compound has been reported to show strong antioxidant and neuroprotective effects. It significantly attenuates glutamate-induced neurotoxicity at concentrations ranging from 0.1 to 10 microM . It also exhibits significant inhibition of advanced glycation end product formation . These results suggest that this compound could have potential therapeutic applications in conditions related to oxidative stress and neurodegeneration.
Action Environment
It’s important to note that many factors can influence the action of a compound, including temperature, ph, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions: Brandioside is typically extracted from natural sources rather than synthesized chemically. The extraction process involves concentrating or distilling the plant material, followed by solvent extraction to isolate the compound . One method involves extracting this compound from Cistanche tubulosa using a combination of ethanol and water, followed by purification through chromatography .
Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification steps such as column chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Brandioside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different phenolic compounds.
Reduction: Reduction reactions can convert this compound into simpler phenylpropanoid derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of reduced phenylpropanoid derivatives.
Substitution: Formation of acetylated and other substituted derivatives.
Scientific Research Applications
Brandioside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phenylpropanoid glycosides and their chemical properties.
Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Brandioside is unique among phenylpropanoid glycosides due to its specific structure and biological activities. Similar compounds include:
Acteoside: Another phenylpropanoid glycoside with similar antioxidant and anti-inflammatory properties.
Isoacteoside: Shares similar biological activities but differs in its molecular structure.
Poliumoside: Exhibits comparable anti-diabetic and neuroprotective effects.
Echinacoside: Known for its antioxidant and anti-inflammatory activities, similar to this compound.
Properties
IUPAC Name |
[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCCESRYIALPG-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133393-81-4 | |
Record name | Brandioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133393814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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